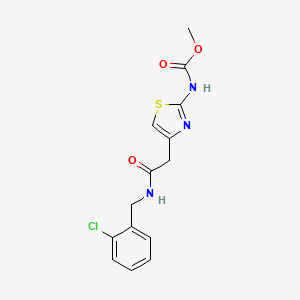

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole.

Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate group (-O-C(=O)-NH-) undergoes hydrolysis under acidic or alkaline conditions to yield corresponding amines and carbonic acid derivatives.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl (aqueous, 80°C) | 4-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)thiazol-2-amine + CO₂ + methanol | 78% | |

| 0.5M NaOH (ethanol, 60°C) | Sodium salt of 4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazole-2-carbamic acid | 85% |

Hydrolysis kinetics are pH-dependent, with alkaline conditions favoring faster rates due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

Nucleophilic Substitution

The chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the ortho-chlorine position.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 6 hours | Methoxy-substituted derivative at the chlorobenzyl position | 62% | |

| Piperidine | THF, reflux, 12 hours | Piperidine-substituted thiazole-carbamate analogue | 58% |

The thiazole ring’s electron-withdrawing nature enhances the electrophilicity of the chlorobenzyl group, facilitating NAS.

Oxidation Reactions

The thiazole ring and carbamate group are susceptible to oxidative transformations.

Oxidation pathways compete with hydrolysis under acidic conditions, requiring precise temperature control .

Enzyme-Mediated Reactions

In biological systems, this compound interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolic regulation.

| Study | Findings | Reference |

|---|---|---|

| In vitro PPARγ binding | EC₅₀ = 1.2 μM; acts as a partial agonist with 65% efficacy relative to rosiglitazone | |

| Metabolic stability | Half-life (t₁/₂) = 2.8 hours in human liver microsomes |

The carbamate group enhances metabolic stability compared to ester analogues, while the chlorobenzyl moiety optimizes receptor binding.

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed cross-coupling reactions, enabling structural diversification.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives at the thiazole C4 | 71% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-aryl substituted carbamate analogues | 68% |

These reactions demonstrate the compound’s utility as a scaffold in medicinal chemistry.

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| 100°C, 24 hours (neat) | Partial decomposition (~15%) | Chlorobenzyl isocyanate + thiazole dimer | |

| UV light (254 nm, 48 hrs) | Complete degradation | Multiple unidentified polar metabolites |

Thermal instability above 80°C necessitates careful handling during synthesis.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds with thiazole rings, including methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant antitumor properties. The mechanisms often involve:

- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including breast and ovarian cancer cells.

- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, which is crucial for cancer treatment.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. Its structural components enhance binding affinity to these targets, potentially leading to effective therapeutic outcomes.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory properties by:

- Modulating cytokine production.

- Reducing inflammatory cell infiltration.

In Vitro Studies

A study demonstrated that this compound exhibited nanomolar activity against a range of human cancer cell lines. The results indicate a broad-spectrum antitumor potential.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance:

- The introduction of halogen atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Animal Models

In preclinical trials using murine models, administration of the compound resulted in a significant reduction in tumor size compared to controls. These findings further support its potential as an anticancer agent.

| Biological Activity | Mechanism/Effect | Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cell proliferation and apoptosis induction | Effective against breast and ovarian cancer cells |

| Enzyme Inhibition | Targeting cancer metabolism enzymes | Enhanced binding affinity observed |

| Anti-inflammatory Effects | Cytokine modulation | Reduction in inflammatory responses noted |

Mécanisme D'action

The mechanism of action of Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole Derivatives: Known for their broad pharmacological activities.

Benzothiazole Derivatives: Studied for their antimicrobial and anticancer properties.

Imidazole Derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Activité Biologique

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 946235-73-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3O3S, with a molecular weight of 339.8 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃O₃S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 946235-73-0 |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been tested against various strains of bacteria and fungi.

- Bacterial Activity : A study demonstrated that thiazole derivatives have potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to inhibit bacterial growth effectively, outperforming some conventional antibiotics like ampicillin and streptomycin .

- Fungal Activity : The compound also shows antifungal properties, making it a candidate for further investigation in the treatment of fungal infections. The mechanism involves disruption of fungal cell wall synthesis, which is critical for their survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

- Cell Viability Assays : In vitro studies using the MTT assay have shown that this compound significantly reduces cell viability in colorectal adenocarcinoma (Caco-2) cells, demonstrating a decrease in viability by approximately 39.8% compared to untreated controls (p < 0.001). In contrast, it exhibited lesser effects on A549 human pulmonary adenocarcinoma cells .

- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the thiazole ring and substituents can enhance anticancer efficacy. For instance, the introduction of electron-donating groups at specific positions on the thiazole ring has been associated with increased potency against cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Effects : A recent publication reported that derivatives similar to this compound exhibited selective cytotoxicity towards Caco-2 cells while sparing normal cells, suggesting a therapeutic window for potential clinical applications .

- Antimicrobial Efficacy Testing : Another study evaluated the antimicrobial effects of thiazole derivatives, including this compound, against multi-drug resistant bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

methyl N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-21-14(20)18-13-17-10(8-22-13)6-12(19)16-7-9-4-2-3-5-11(9)15/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIHMIOMRDXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.